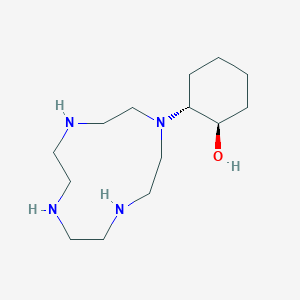
(1R,2R)-2-(1,4,7,10-Tetraazacyclododecan-1-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(1,4,7,10-Tetraazacyclododecan-1-yl)cyclohexan-1-ol is a complex organic compound that features a cyclohexane ring substituted with a hydroxyl group and a tetraazacyclododecane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(1,4,7,10-Tetraazacyclododecan-1-yl)cyclohexan-1-ol typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cycloaddition reactions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, such as the Sharpless asymmetric dihydroxylation.
Attachment of the Tetraazacyclododecane Moiety: This step involves the reaction of the cyclohexanol intermediate with a tetraazacyclododecane derivative under suitable conditions, such as using a coupling reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the cyclohexane ring or the tetraazacyclododecane moiety.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl group or the nitrogen atoms of the tetraazacyclododecane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield cyclohexanone or cyclohexanoic acid.
Scientific Research Applications
Chemistry
Coordination Chemistry: The tetraazacyclododecane moiety can act as a ligand for metal ions, forming stable complexes with applications in catalysis and materials science.
Biology
Biological Probes: The compound can be used as a probe to study biological systems, particularly those involving metal ions.
Medicine
Drug Development: The compound’s unique structure may be explored for potential therapeutic applications, such as metal chelation therapy.
Industry
Materials Science: The compound can be used in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(1,4,7,10-Tetraazacyclododecan-1-yl)cyclohexan-1-ol involves its interaction with molecular targets such as metal ions. The tetraazacyclododecane moiety can coordinate with metal ions, affecting their reactivity and stability. This interaction can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler compound with a hydroxyl group on a cyclohexane ring.
1,4,7,10-Tetraazacyclododecane: A macrocyclic compound with four nitrogen atoms.
Uniqueness
The uniqueness of (1R,2R)-2-(1,4,7,10-Tetraazacyclododecan-1-yl)cyclohexan-1-ol lies in its combination of a cyclohexane ring with a hydroxyl group and a tetraazacyclododecane moiety. This structure provides unique chemical and physical properties, making it valuable for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
163977-10-4 |
|---|---|
Molecular Formula |
C14H30N4O |
Molecular Weight |
270.41 g/mol |
IUPAC Name |
(1R,2R)-2-(1,4,7,10-tetrazacyclododec-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H30N4O/c19-14-4-2-1-3-13(14)18-11-9-16-7-5-15-6-8-17-10-12-18/h13-17,19H,1-12H2/t13-,14-/m1/s1 |
InChI Key |
CKOAICAMEYFWNM-ZIAGYGMSSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N2CCNCCNCCNCC2)O |
Canonical SMILES |
C1CCC(C(C1)N2CCNCCNCCNCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


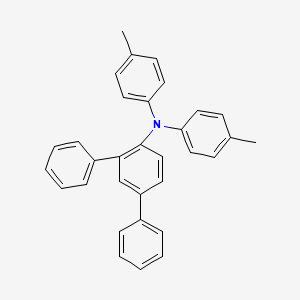


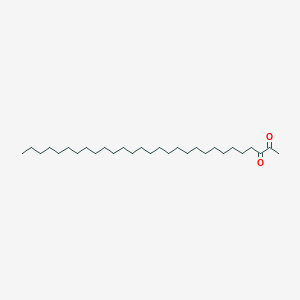
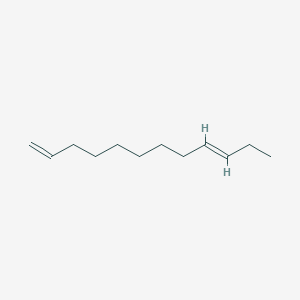
![Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate](/img/structure/B14268052.png)

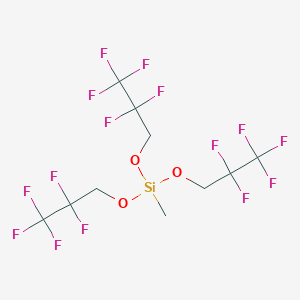


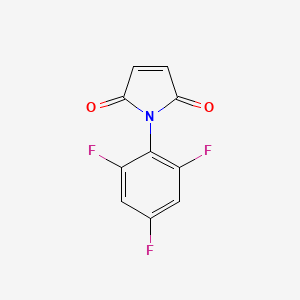

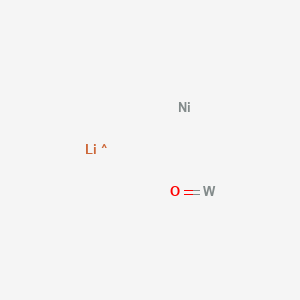
![Phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester](/img/structure/B14268095.png)
